9(10H)-Acridinone, 2,7-dibromo-10-methyl-

Catalog No.
S1520887
CAS No.
17014-39-0
M.F
C14H9Br2NO
M. Wt
367.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9(10H)-Acridinone, 2,7-dibromo-10-methyl-

CAS Number

17014-39-0

Product Name

9(10H)-Acridinone, 2,7-dibromo-10-methyl-

IUPAC Name

2,7-dibromo-10-methylacridin-9-one

Molecular Formula

C14H9Br2NO

Molecular Weight

367.03 g/mol

InChI

InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3

InChI Key

JVILQLLOKMSADY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br

Synonyms

2,7-Dibromo-10-methylacridin-9(10H)-one

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br

9(10H)-Acridinone, 2,7-dibromo-10-methyl-, commonly known as Acridone, is a well-known nitrogen-containing heterocyclic compound that possesses a broad range of biological and pharmacological properties. Acridone has drawn considerable scientific interest as a versatile synthetic intermediate due to its unique stability, solubility, and optical properties.

Acridone is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. Its molecular formula is C15H10Br2N2O, and it has a molar mass of 372.06 g/mol. It is a stable and colorless-to-yellow powder that exhibits strong fluorescence properties under UV light. Acridone is widely used as a chemical intermediate in the pharmaceutical, agricultural, and food industries due to its high reactivity and versatility.

Acridone has a melting point of 306-308°C and a boiling point of 556°C. Its solubility in water is low, but it is soluble in most organic solvents, including chloroform, ethanol, and ether. Acridone has a UV-vis maximum absorption wavelength of 430 nm and emits strong fluorescence upon excitation with UV light. It is classified as a weak base with a pKa value of 3.89.

Acridone can be synthesized through various methods, including the Friedländer synthesis, the Povarov reaction, and the Bucherer-Bergs reaction. In the Friedländer synthesis, acridone is obtained by reacting 2-aminobenzophenone with an aldehyde under acidic conditions. Upon purification, the obtained acridone can be characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Various analytical methods have been developed to detect and quantify acridone in different matrices. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods are regularly used to identify and quantify acridone in various pharmaceutical, environmental, and biological samples.

Acridone exhibits diverse biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties. Several studies have shown that acridone and its derivatives possess potent antibacterial activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds have also shown promising antiviral activities against several viruses, including herpes simplex virus type 1 and 2 (HSV-1 and HSV-2). Furthermore, acridone and its derivatives have shown potent anticancer properties, exhibiting cytotoxic effects against various cancer cell lines, including leukemia, breast, and colon cancer. Acridone has also been shown to possess potent antioxidant activities, which may have implications in the treatment of various diseases associated with oxidative stress.

Acridone has been shown to have low toxicity in various scientific experiments, with no significant side effects reported in animal models or human trials. However, as with all chemical compounds, proper safety precautions should be taken when handling acridone, including the use of protective clothing and equipment.

Acridone finds various applications in scientific experiments, including as a fluorescent probe in biological imaging, as a catalyst in organic synthesis, and as an antitumor agent in cancer therapy. Acridone has also been used as a sensitizer in dye-sensitized solar cells.

The research on acridone continues to grow, with many studies focusing on its potential in various fields such as drug discovery and synthetic chemistry. Recent studies have highlighted its anticancer and antiviral properties, suggesting that acridone derivatives may be used as promising candidates for future drug development. Furthermore, there has been a surge in research on acridone-based fluorescent probes for imaging various biological processes.

The wide range of biological and pharmacological properties of acridone suggests its potential as a candidate in various fields of research and industry. Its applications can range from chemical intermediates to the development of drugs combating various diseases like cancer, viral and bacterial infections. The fluorescent properties of acridone derivatives can help in the visualization of cell and biological processes and are finding increased applicability in fusion with nanotechnology.

While acridone has significant research potential, its utilization is limited by some factors. One key limitation is the need to improve its bioavailability and to develop new strategies for its targeted delivery to the specific site of interest such as tumors. Future work, therefore, should focus on the synthesis of acridone derivatives that possess improved pharmacokinetic and pharmacodynamic properties. Furthermore, a better understanding of the molecular mechanisms by which acridone exerts its pharmacological effects is needed, which can be achieved through more in-depth molecular modeling and pharmacological experiments
1. Development of optimized strategies for enhanced acridone bioavailability and targeted delivery
2. Development of improved synthetic routes for acridone derivatives with medicinal applications.
3. Elucidating the functional changes acridones undergo in specific biological domains.
4. Synthesis of acridone derivatives as fluorescent probes to target specific bio-molecules.
5. High-throughput screening to identify new lead compound candidates with potent properties.
6. Investigating the potential of acridone derivatives as therapeutic agents for drug-resistant diseases.
7. Studying the effects of acridone on membrane dynamics and structure.
8. Synthesis of prodrugs of acridone that can be activated at the site of action to reduce systemic toxicity.
9. Development of green and sustainable routes for the synthesis of acridone derivatives.

XLogP3

4.5

Wikipedia

9(10H)-Acridinone, 2,7-dibromo-10-methyl-

Dates

Modify: 2023-08-15

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